

4-Bromo-3-fluorophenylacetic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-fluorophenylacetic acid

Cat. No.: B1524718

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-fluorophenylacetic acid is a halogenated aromatic carboxylic acid that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, imparts distinct physicochemical properties and reactivity, making it a valuable building block for the synthesis of complex molecules.^[1] This guide provides an in-depth overview of the chemical properties, synthesis, and applications of **4-Bromo-3-fluorophenylacetic acid**, with a focus on its relevance to drug discovery and development.

The presence of the fluorine atom can significantly influence the metabolic stability, lipophilicity, and binding affinity of a molecule, while the bromine atom serves as a versatile synthetic handle for various cross-coupling reactions.^[1] These characteristics make **4-Bromo-3-fluorophenylacetic acid** a sought-after intermediate in the creation of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of **4-Bromo-3-fluorophenylacetic acid** are summarized in the table below.

Property	Value	Source(s)
CAS Number	942282-40-8	[2][3][4][5]
Molecular Formula	C8H6BrFO2	[2][4][5][6]
Molecular Weight	233.03 g/mol	[2][4][5][6]
Appearance	Off-white to light yellow solid/powder	[7]
Purity	Typically ≥95-98%	[2]
Storage	Room temperature, in a cool, dry, well-ventilated area	[4][8]

Structural Information

The chemical structure of **4-Bromo-3-fluorophenylacetic acid** is foundational to its reactivity and function.

Caption: Chemical structure of **4-Bromo-3-fluorophenylacetic acid**.

Synthesis and Reactivity

While specific, detailed synthesis routes for **4-Bromo-3-fluorophenylacetic acid** are proprietary and not extensively published in peer-reviewed literature, general synthetic strategies for analogous compounds can be inferred. A plausible synthetic approach would involve the functionalization of a pre-existing fluorophenyl scaffold. For instance, a common method for synthesizing similar phenylacetic acid derivatives is the Willgerodt-Kindler reaction or variations thereof, starting from an appropriately substituted acetophenone. Another route could involve the hydrolysis of the corresponding nitrile, which can be prepared from a bromofluorobenzyl halide.[9]

The reactivity of **4-Bromo-3-fluorophenylacetic acid** is largely dictated by the carboxylic acid group and the bromine substituent on the aromatic ring.

- **Carboxylic Acid Group:** The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. For example, Fischer esterification with an alcohol in

the presence of an acid catalyst would yield the corresponding ester.[9] Reaction with thionyl chloride or oxalyl chloride would convert it to the acyl chloride, a more reactive intermediate for amide bond formation.[10]

- **Bromine Substituent:** The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions and a key participant in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 4-position of the phenyl ring, providing a powerful tool for generating molecular diversity in drug discovery programs.[11]

Caption: A plausible synthetic workflow for **4-Bromo-3-fluorophenylacetic acid**.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of **4-Bromo-3-fluorophenylacetic acid**. While a comprehensive public database of spectra for this specific compound is not readily available, typical spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine coupling. The methylene protons would likely appear as a singlet. For comparison, the ^1H NMR spectrum of the related compound 4-fluorophenylacetic acid shows characteristic peaks for the aromatic and methylene protons.[12][13] Similarly, the spectrum of 3-bromophenylacetic acid provides insights into the expected chemical shifts and coupling patterns.[14]
- **^{13}C NMR:** The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule, with their chemical shifts influenced by the attached functional groups (bromine, fluorine, and carboxylic acid).

Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromo-3-fluorophenylacetic acid** would exhibit characteristic absorption bands for the functional groups present. Key expected peaks include:

- A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm^{-1} .
- A strong C=O stretching band for the carbonyl group of the carboxylic acid, usually around 1700 cm^{-1} .
- C-H stretching vibrations for the aromatic ring and the methylene group.
- C-F and C-Br stretching vibrations at lower wavenumbers.
- Aromatic C=C stretching bands in the 1450-1600 cm^{-1} region.

The NIST WebBook provides IR spectral data for the related compound 4-bromophenylacetic acid, which can serve as a useful reference.[\[15\]](#)

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak of similar intensity due to the presence of the bromine atom (natural abundance of ^{79}Br and ^{81}Br is approximately 50:50). Fragmentation patterns would likely involve the loss of the carboxylic acid group. The NIST WebBook also contains mass spectral data for 4-bromophenylacetic acid.[\[16\]](#)

Applications in Drug Discovery and Development

4-Bromo-3-fluorophenylacetic acid is a valuable building block in the synthesis of active pharmaceutical ingredients (APIs). Its utility stems from the ability to introduce fluorine and bromine into a molecule, which can favorably modulate its pharmacological properties.

- **Pharmaceutical Intermediate:** It serves as a key precursor for the synthesis of more complex drug molecules. The fluorinated and brominated aromatic structure is frequently employed by medicinal chemists to enhance the pharmacokinetic and pharmacodynamic profiles of drug

candidates.[1] For example, similar halogenated phenylacetic acid derivatives are used in the development of anti-inflammatory and analgesic agents.[1]

- **Fragment-Based Drug Discovery:** The compound itself can be considered a fragment for use in fragment-based drug discovery (FBDD) campaigns, where small molecules are screened for their ability to bind to a biological target.
- **Protein Degradation Building Blocks:** This compound is also classified as a building block for protein degraders, a novel class of therapeutics.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **4-Bromo-3-fluorophenylacetic acid**.

Hazard Identification

- **Health Hazards:** Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][7][8][17] It may also be harmful if swallowed.[18]
- **Environmental Hazards:** May cause long-lasting harmful effects to aquatic life.[3]

Recommended Safety Precautions

- **Personal Protective Equipment (PPE):** Wear protective gloves, protective clothing, eye protection, and face protection.[3][7][17][18]
- **Engineering Controls:** Use only outdoors or in a well-ventilated area.[3][7][17]
- **Handling:** Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][7][17] Wash hands and any exposed skin thoroughly after handling.[7][17][18] Do not eat, drink, or smoke when using this product.[7][18]
- **Storage:** Store in a well-ventilated place and keep the container tightly closed.[7][17] Store locked up.[17]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant.[7][17][18]

First Aid Measures

- If on skin: Wash with plenty of soap and water.[7][17]
- If inhaled: Remove person to fresh air and keep comfortable for breathing.[7][17]
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][17][18]
- If swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[18]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.[7][8][17][18]

Conclusion

4-Bromo-3-fluorophenylacetic acid is a key chemical intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of a carboxylic acid functional group and both fluorine and bromine substituents on the aromatic ring provides a versatile platform for the construction of complex and biologically active molecules. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for researchers and scientists working to develop the next generation of therapeutics.

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